molecular formula C7H14ClNO B13921175 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Cat. No.: B13921175
M. Wt: 163.64 g/mol
InChI Key: HSMPCLRTFOGQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride (CAS 2970214-02-7) is a chemical building block of significant interest in medicinal chemistry for designing sp3-rich, saturated ring systems. This compound features the 3-oxabicyclo[3.1.1]heptane scaffold, which has been identified as a superior isostere for meta-substituted benzene rings . Replacing aromatic rings with this saturated isostere can dramatically improve key physicochemical properties of drug candidates. Research demonstrates that incorporating the 3-oxabicyclo[3.1.1]heptane core, as seen in an analogue of the anticancer drug Sonidegib, can lead to enhanced properties such as significantly reduced lipophilicity, increased metabolic stability, improved aqueous solubility (by more than 500%), and maintained nanomolar potency . The structure provides an ideal geometric match to meta-benzene, making it a powerful tool for accessing new chemical space and generating patent-free analogues with improved developability profiles . This product is intended for research applications as a key synthetic intermediate and is strictly For Research Use Only, not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(8,3-6)5-9-4-6;/h2-5,8H2,1H3;1H

InChI Key

HSMPCLRTFOGQIL-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(COC2)N.Cl

Origin of Product

United States

Preparation Methods

Acid-Mediated Isomerization of (2-Oxaspiro[3.3]heptan-6-yl)methanols

A recent methodology reported in Organic Letters (2025) describes the synthesis of 3-oxabicyclo[3.1.1]heptane derivatives via acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols using catalytic pyridinium chloride (PyrHCl) under mild conditions. This approach allows for the generation of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which can be further functionalized to amines such as 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride.

  • Reaction conditions: Catalytic PyrHCl, mild acid environment, room temperature to moderate heating.
  • Advantages: Mild conditions, good stereochemical control, compatibility with various substituents.
  • Applications: Preparation of building blocks for medicinal chemistry, including amines.

Halogenation and Azide Substitution Route

A multigram synthesis approach involving halogenation of bicyclic alcohol intermediates followed by nucleophilic substitution with azide ion and subsequent catalytic hydrogenation is well documented:

  • Step 1: Conversion of the bicyclic alcohol to a mesylate or chloromethyl derivative using reagents such as methanesulfonyl chloride or thionyl chloride (SOCl2).
  • Step 2: Substitution of the halide with sodium azide (NaN3) in aqueous or mixed solvents at low temperatures to form the corresponding azide.
  • Step 3: Catalytic hydrogenolysis of the azide over Pd/C in the presence of ammonia/methanol solvent to yield the primary amine.
  • Step 4: Isolation of the amine hydrochloride salt by treatment with HCl.

This sequence has been reported to give high yields at each step, for example:

Step Reagents/Conditions Yield (%) Notes
Mesylation/Chlorination MsCl or SOCl2, CH2Cl2, DMF 77-99 Mild conditions, high conversion
Azide substitution NaN3, H2O/THF, 0 °C to rt 90-94 Efficient nucleophilic substitution
Hydrogenolysis Pd/C, H2, NH3/MeOH solvent 85-91 Suppresses side reactions, clean amine
Salt formation HCl aqueous solution Quantitative Forms stable hydrochloride salt

This method is scalable to multigram quantities and provides pure amine hydrochloride suitable for further applications.

Oxidation and Protection Strategies

In some synthetic routes, oxidation of hydroxymethyl groups to carboxylic acids or other functionalities is employed to access protected intermediates. For example, oxidation with RuCl3/NaIO4 can convert primary alcohols to acids, which can then be subjected to Curtius rearrangement or other transformations to install amine groups.

Protection of amines as Boc derivatives during intermediate steps is common to facilitate purification and reaction control.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Scale Notes
Acid-mediated isomerization Pyridinium chloride catalyst, mild acid Moderate to High Laboratory Mild, stereoselective, suitable for diverse substituents
Halogenation + Azide substitution + Hydrogenolysis MsCl or SOCl2; NaN3; Pd/C hydrogenation in NH3/MeOH 77-99 (each step) Multigram scale High yield, scalable, clean amine formation
Oxidation and Curtius rearrangement RuCl3/NaIO4; Curtius rearrangement reagents Moderate to High Laboratory Enables access to protected amines and derivatives

Analytical and Purity Data

Commercial sources such as Enamine provide 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride with a purity of approximately 95%, stored as a powder at 4 °C. Physical form and handling precautions are documented, including hazard statements related to amine hydrochlorides.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[3.1.1]heptan-1-amine Derivatives

5-(Trifluoromethyl)bicyclo[3.1.1]heptan-1-amine Hydrochloride
  • Molecular Formula : C₈H₁₂ClF₃N ().
  • Molecular Weight : 221.77 g/mol ().
  • Key Differences :
    • The trifluoromethyl (CF₃) group at position 5 introduces strong electron-withdrawing effects, reducing basicity compared to the methyl group in the target compound.
    • Increased molecular weight and lipophilicity due to fluorine atoms.
  • Applications : Likely used in medicinal chemistry for metabolic stability ().

Bicyclo[2.2.1]heptan-1-amine Derivatives

2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₃BrClN ().
  • Molecular Weight : 226.54 g/mol ().
  • Key Differences :
    • Smaller bicyclo[2.2.1] system alters ring strain and conformational flexibility.
    • Bromine substituent increases molecular weight and may enhance halogen bonding in biological targets.
  • Applications : Versatile scaffold in drug discovery ().
4-Fluorobicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₃ClFN ().
  • Molecular Weight : 173.64 g/mol (calculated from formula).
  • Key Differences :
    • Fluorine atom at position 4 improves metabolic stability and modulates electronic properties.
    • Smaller bicyclo system may reduce steric hindrance compared to bicyclo[3.1.1].
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₂ClF₃N ().
  • Key Differences :
    • CF₃ group at position 4 combines steric bulk and electron-withdrawing effects.
    • Bicyclo[2.2.1] framework offers distinct spatial orientation for receptor binding.

Spiro and Linear Amine Analogs

Spiro[2.4]heptan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₂ClN ().
  • Molecular Weight : 145.63 g/mol (calculated).
  • Key Differences :
    • Spiro structure (two rings sharing one atom) reduces rigidity compared to bridged bicyclic systems.
    • Lacks the oxygen bridge, decreasing polarity.
Linear Amines (e.g., Heptan-1-amine Hydrochloride)
  • Molecular Formula : C₇H₁₆ClN ().
  • Molecular Weight : 149.66 g/mol (calculated).
  • Key Differences :
    • Linear structure lacks the conformational constraints of bicyclic systems.
    • Lower steric hindrance but reduced target specificity in biological applications.

Comparative Data Table

Compound Name Bicyclic System Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl [3.1.1] 5-Me, 3-O C₈H₁₄ClNO 183.66 High polarity, balanced lipophilicity
5-(Trifluoromethyl)bicyclo[3.1.1]heptan-1-amine HCl [3.1.1] 5-CF₃ C₈H₁₂ClF₃N 221.77 Enhanced metabolic stability
2-Bromobicyclo[2.2.1]heptan-1-amine HCl [2.2.1] 2-Br C₇H₁₃BrClN 226.54 Halogen bonding potential
4-Fluorobicyclo[2.2.1]heptan-1-amine HCl [2.2.1] 4-F C₇H₁₃ClFN 173.64 Improved electronic modulation
Spiro[2.4]heptan-1-amine HCl Spiro[2.4] None C₇H₁₂ClN 145.63 Flexible spiro architecture

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